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Compound of Interest

Compound Name:
(R)-

cyclopropyl(phenyl)methanamine

Cat. No.: B1588297 Get Quote

An In-Depth Technical Guide to (R)-
cyclopropyl(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-
cyclopropyl(phenyl)methanamine, a chiral amine that has garnered significant interest in

medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, and

its role as a privileged scaffold in the design of novel therapeutics, particularly for central

nervous system (CNS) disorders.

Chemical Identity and Molecular Structure
(R)-cyclopropyl(phenyl)methanamine, also known as (R)-α-cyclopropylbenzylamine, is a

chiral primary amine. The presence of a cyclopropyl group adjacent to the benzylic

stereocenter imparts unique conformational constraints and metabolic stability, making it an

attractive building block in drug discovery.

CAS Number: 434307-26-3[1] Molecular Formula: C₁₀H₁₃N[1] Molecular Weight: 147.22 g/mol
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The hydrochloride salt of this compound is also commonly used and has the CAS number

1416450-04-8.

Molecular Structure:
The structure of (R)-cyclopropyl(phenyl)methanamine features a central chiral carbon atom

bonded to a hydrogen atom, a phenyl group, a cyclopropyl group, and an amino group. The "

(R)" designation specifies the absolute stereochemistry at this chiral center.

Canonical SMILES: C1CC1--INVALID-LINK--N InChI Key: QTUNRTDRPMOQNG-

PPHPATTJSA-N

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physicochemical properties of (R)-
cyclopropyl(phenyl)methanamine is essential for its application in research and

development.

Property Value Source

Molecular Weight 147.22 g/mol PubChem

XLogP3 1.6 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 2 PubChem

Spectroscopic Characterization:
The structural elucidation of (R)-cyclopropyl(phenyl)methanamine is confirmed through

various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance (NMR) spectra of

cyclopropylbenzene derivatives exhibit characteristic upfield shifts for the cyclopropyl protons
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due to the ring's magnetic anisotropy. This shielding effect is a key diagnostic feature in

identifying the presence of the cyclopropyl moiety.[2] While a specific, publicly available, fully

assigned spectrum for the (R)-enantiomer is not readily available, the expected chemical shifts

can be inferred from related structures and general principles of NMR spectroscopy.[2][3][4]

Infrared (IR) Spectroscopy: The IR spectrum of (R)-cyclopropyl(phenyl)methanamine would

be expected to show characteristic absorption bands for the N-H stretching of the primary

amine, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the

phenyl ring. The far-infrared region can provide detailed information about the torsional modes

of the -NH2 group.[5][6][7]

Synthesis and Chiral Resolution
The enantioselective synthesis of (R)-cyclopropyl(phenyl)methanamine is a critical aspect of

its use in pharmaceuticals, where a single enantiomer is often responsible for the desired

therapeutic effect. Asymmetric synthesis and chiral resolution are the two primary approaches

to obtain the enantiomerically pure compound.

Asymmetric Synthesis:
Several strategies have been developed for the asymmetric synthesis of cyclopropylamines.

These methods often involve the use of chiral catalysts or auxiliaries to control the

stereochemistry of the cyclopropanation step or the introduction of the amine group.

Conceptual Asymmetric Synthesis Workflow:

Prochiral Imine or Alkene

Asymmetric Hydrogenation
or Cyclopropanation

Chiral Catalyst
(e.g., Rh, Ru, Co-based)

Controls Stereoselectivity

(R)-cyclopropyl(phenyl)methanamine
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Caption: A generalized workflow for the asymmetric synthesis of (R)-
cyclopropyl(phenyl)methanamine.

One established method involves the asymmetric hydrogenation of a corresponding prochiral

imine using a chiral ruthenium or rhodium catalyst.[8] Another approach is the catalytic

asymmetric cyclopropanation of an alkene with a diazo compound, followed by conversion of a

functional group to the amine.[9]

Chiral Resolution:
Alternatively, a racemic mixture of cyclopropyl(phenyl)methanamine can be synthesized and

then separated into its individual enantiomers. This is commonly achieved through the

formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid.

The differing solubilities of the diastereomeric salts allow for their separation by fractional

crystallization.

Chiral Resolution Protocol Overview:

Salt Formation: A racemic mixture of cyclopropyl(phenyl)methanamine is reacted with an

enantiomerically pure chiral acid (e.g., tartaric acid) in a suitable solvent to form

diastereomeric salts.

Fractional Crystallization: The mixture is cooled to induce crystallization. One diastereomeric

salt will typically crystallize out of the solution preferentially due to its lower solubility.

Isolation and Liberation: The crystallized salt is isolated by filtration. The desired (R)-amine is

then liberated by treatment with a base to neutralize the chiral acid.

Purification: The final product is purified to remove any remaining impurities.

Applications in Drug Development
The 2-phenylcyclopropylamine (2-PCPA) scaffold, of which (R)-
cyclopropyl(phenyl)methanamine is a key example, is recognized as a "privileged scaffold"

in medicinal chemistry. This is due to its ability to interact with a variety of biological targets,

particularly within the central nervous system.[10]
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Mechanism of Action and Therapeutic Targets:
The primary mechanism of action for many 2-PCPA derivatives is the inhibition of monoamine

oxidase (MAO) enzymes.[11][12] MAOs are responsible for the breakdown of neurotransmitters

such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-PCPA

derivatives can increase the levels of these neurotransmitters in the brain, leading to

antidepressant and other neurological effects.

Beyond MAO inhibition, the 2-PCPA scaffold has been explored for its activity at other targets,

including:

Lysine-Specific Demethylase 1 (LSD1): This enzyme is a target for cancer therapy, and 2-

PCPA derivatives have shown potential as inhibitors.[11]

Dopamine Receptors: Derivatives of 2-phenylcyclopropylmethylamine have been

investigated as selective ligands for dopamine D3 receptors, which are implicated in

psychiatric disorders.[13]

Signaling Pathway Implication:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

